molecular formula C5H4N4S B7784631 1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B7784631
M. Wt: 152.18 g/mol
InChI Key: PYAOPMWCFSVFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 5334-23-6) is a versatile heterocyclic compound of significant interest in medicinal chemistry and anticancer research. With the molecular formula C5H4N4S and a molecular weight of 152.18 g/mol, this scaffold is a cornerstone for developing novel therapeutic agents . Its high structural similarity to the adenine moiety of ATP makes it an excellent precursor for designing potent ATP-competitive inhibitors, particularly those targeting receptor tyrosine kinases . This compound serves as a critical building block in the design and synthesis of epidermal growth factor receptor inhibitors (EGFR-TKIs) . Researchers utilize the 1H-pyrazolo[3,4-d]pyrimidine moiety as a heteroaromatic ring system to occupy the adenine binding region of the kinase domain, enabling the creation of derivatives with potent anti-proliferative activities against various cancer cell lines, including human colorectal adenocarcinoma (HCT-116) and lung carcinoma (A549) . Recent studies in 2024 continue to explore new derivatives for their antiproliferative activity against colorectal, hepatocellular, and breast cancer cell lines, demonstrating the ongoing relevance of this core structure in oncology drug discovery . Product Specifications: • CAS Number: 5334-23-6 • Molecular Formula: C5H4N4S • Molecular Weight: 152.18 g/mol • SMILES: SC1=NC=NC2=C1C=NN2 Handling & Storage: For research purposes only. Store sealed in a dry environment at room temperature .

Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAOPMWCFSVFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC2=C1C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1h Pyrazolo 3,4 D Pyrimidine 4 Thiol

Fundamental Reactivity of the Thiol Group

The thiol (-SH) group attached to the C4 position of the pyrimidine (B1678525) ring is the primary site of many chemical transformations of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol. Its reactivity is dictated by the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

A fundamental characteristic of thiols is their propensity to undergo oxidation to form disulfides (-S-S-). This transformation is a key reaction in various chemical and biological processes. In the context of this compound, this oxidation would lead to the formation of a disulfide-linked dimer. This reaction can be initiated by a variety of oxidizing agents, including mild ones like molecular oxygen, or more potent reagents such as hydrogen peroxide or halogens.

The oxidation process typically involves a two-step mechanism. The initial step is the oxidation of the thiol to a reactive intermediate, such as a sulfenic acid (R-SOH). This intermediate then rapidly reacts with another thiol molecule to yield the corresponding disulfide. Alternatively, the oxidation can proceed through a one-electron pathway involving the formation of a thiyl radical (R-S•), with the subsequent combination of two thiyl radicals resulting in the disulfide bond. The general mechanism for thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiolate.

While specific studies detailing the kinetics and mechanisms of disulfide formation for this compound are not extensively documented in the reviewed literature, the general principles of thiol chemistry strongly suggest its susceptibility to this transformation. The formation of such disulfide bridges can be a crucial step in the synthesis of more complex molecules and is a common reaction in the context of protein chemistry where disulfide bonds between cysteine residues play a vital role in structural integrity.

Reaction Mechanisms of Derivatization and Transformation

The derivatization of this compound is primarily achieved through reactions involving the thiol group, which can act as a potent nucleophile. Additionally, the fused pyrazole (B372694) and pyrimidine rings can undergo electrophilic substitution, although this is generally less favored compared to reactions at the thiol position.

The sulfur atom of the thiol group in this compound is highly nucleophilic and readily participates in nucleophilic substitution reactions. A prominent example of this reactivity is S-alkylation, where the thiol reacts with alkyl halides or other electrophilic carbon species. For instance, the reaction of a substituted pyrazolo[3,4-d]pyrimidine-6-thiol with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate results in the formation of an S-alkylated product rsc.org. This reaction proceeds via an SN2 mechanism, where the thiolate anion, formed in the basic medium, acts as the nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group.

The pyrazolo[3,4-d]pyrimidine core itself can undergo electrophilic substitution reactions, although the presence of the electron-donating thiol group can influence the regioselectivity of such reactions. In general, electrophilic attack on the pyrazole ring of pyrazolo[3,4-d]pyrimidines is a known transformation nih.gov. For the parent pyrazole ring, electrophilic substitution typically occurs at the C4 position rrbdavc.org. However, in the fused pyrazolo[3,4-d]pyrimidine system, the electronic landscape is more complex. Studies on related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have shown that electrophilic substitution reactions such as bromination, iodination, and nitration can occur on the pyrimidine ring nih.gov. The specific site of electrophilic attack on this compound would depend on the reaction conditions and the nature of the electrophile, with the electron density of the ring system being a key determinant.

Table 1: Examples of Nucleophilic and Electrophilic Reactions

Reaction TypeReactantReagent/ConditionsProductReference
Nucleophilic Substitution (S-alkylation)N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamideEthyl chloroacetate, K2CO3, dry acetoneEthyl 2-((3-benzamido-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate rsc.org
Electrophilic Substitution (Bromination)5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidineBromine, glacial acetic acid5-aryl-6-bromo-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine nih.gov

Formation of Analogous Thioxo/Thione Forms and Hybrid Structures

An important aspect of the chemistry of this compound is its existence in tautomeric equilibrium with its thione form, 1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione. This thione-thiol tautomerism is a common feature in heterocyclic compounds containing a thiol group adjacent to a nitrogen atom within the ring.

Theoretical and experimental studies on similar heterocyclic systems, such as 1,2,4-triazole-3-thione, have shown that the thione form is generally the more stable tautomer in the gas phase and in solution ias.ac.innih.gov. This stability of the thione tautomer can be attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as favorable resonance stabilization within the ring. The equilibrium between the thiol and thione forms can be influenced by factors such as the solvent, temperature, and pH.

The thione form of pyrazolo[3,4-d]pyrimidines is a key intermediate in the synthesis of various derivatives. For example, 3-isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones have been synthesized through the reaction of 4-benzylidene-5-isopropyl-2,4-dihydro-3-pyrazolone with thiourea (B124793) in the presence of ethanolic HCl tandfonline.comresearchgate.net. This reaction highlights the accessibility of the thioxo form of the pyrazolo[3,4-d]pyrimidine scaffold.

The reactivity of both the thiol and thione tautomers allows for the synthesis of a wide array of hybrid and fused heterocyclic structures. The thiol group can act as a nucleophile to initiate cyclization reactions, leading to the formation of new rings fused to the pyrazolo[3,4-d]pyrimidine core. For instance, the reaction of a pyrazolo[3,4-d]pyrimidine thiol derivative with chloroacetic acid can lead to the formation of a thiazolo[3,2-a]pyrimidine derivative rsc.org. Furthermore, the pyrazolo[3,4-d]pyrimidine scaffold itself is considered a bioisostere of adenine (B156593) and has been utilized as a building block for the development of novel compounds with potential biological activities, including kinase inhibitors rsc.orgnih.gov. The synthesis of these complex molecules often involves leveraging the reactivity of the thiol/thione moiety to introduce further structural diversity.

Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 D Pyrimidine 4 Thiol Derivatives

Influence of Core Substituents on Biological Potency

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. rsc.org While direct and extensive SAR studies on the 4-thiol series are limited in the public domain, valuable insights can be gleaned from the broader class of pyrazolo[3,4-d]pyrimidines, which are often investigated as inhibitors of protein kinases and as anticancer agents. nih.govnih.gov

Substitutions at the N-1, C-3, and C-6 positions have been shown to be critical for modulating biological potency. For instance, in a series of 3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, the introduction of a substituted benzylideneamino group at the 5-position was explored for its antitumor activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov It was observed that aromatic substitutions at this position generally favored activity. nih.gov

In the context of kinase inhibition, the pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of the kinase active site. nih.gov The potency and selectivity of these inhibitors can be fine-tuned through modifications at various positions. For example, in a study of pyrazolo[3,4-d]pyrimidines as c-Src kinase inhibitors, substitutions at the N-1, C-4, and C-6 positions with different groups were evaluated for their impact on antibacterial activity, indicating that the substituent pattern dictates the selectivity against different kinases. nih.gov

The introduction of aliphatic amines (like ethyl, propyl, and cyclohexyl) at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold was found to be detrimental to cytotoxic activity in certain cancer cell lines. nih.gov Conversely, substituting the 4-position with an aniline (B41778) moiety led to enhanced anticancer activity. nih.gov This highlights the sensitivity of biological activity to the nature of the substituent at the C-4 position.

Specific Impact of the 4-Thiol Moiety and its Modifications

Direct research detailing the specific impact of the 4-thiol moiety and its modifications on the biological activity of 1H-pyrazolo[3,4-d]pyrimidine derivatives is not extensively reported in the available scientific literature. Much of the existing research on thio-substituted pyrazolo[3,4-d]pyrimidines has focused on derivatives with a thiol group at the C-6 position.

However, the introduction of a thiol group and its subsequent modifications, such as S-alkylation, can be inferred to have a significant impact on the molecule's properties. The thiol group can act as a hydrogen bond donor and acceptor, and its acidity allows for the formation of thiolate anions under physiological conditions. These properties can influence how the molecule interacts with its biological target.

In a related context, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives containing a thiosemicarbazide (B42300) moiety at the C-4 position has been reported. rsc.org These studies indicated that the nature of the linker at C-4 significantly influences cytotoxic activity. rsc.org For example, a four-atom thiosemicarbazide linker was found to be more potent than shorter linkers. rsc.org While not a direct modification of a 4-thiol group, this suggests that the introduction of sulfur-containing moieties at this position can be a viable strategy for enhancing biological activity.

Furthermore, the synthesis of 3-isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones has been accomplished through the reaction of 5-isopropyl-2,4-dihydro-3-pyrazolone, thiourea (B124793), and various aromatic aldehydes. capes.gov.br This demonstrates a synthetic route to a related thione derivative, highlighting the chemical tractability of incorporating sulfur at various positions within the pyrimidine (B1678525) ring of the scaffold.

SAR in the Context of Target-Specific Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized in the design of inhibitors for a variety of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov The SAR of these derivatives is highly dependent on the specific kinase being targeted.

Epidermal Growth Factor Receptor (EGFR) Kinase:

Several studies have focused on designing pyrazolo[3,4-d]pyrimidine derivatives as EGFR tyrosine kinase inhibitors. nih.govrsc.org In one such study, a series of new derivatives were designed with modifications intended to occupy different regions of the ATP binding site. nih.gov It was noted that the pyrazolo[3,4-d]pyrimidine moiety itself orients into the adenine binding site, forming key interactions. nih.govrsc.org The nature of the linker and the hydrophobic tail were found to be crucial for potent inhibition. nih.gov For instance, a cyano pyrazole (B372694) derivative linked to the pyrazolo[3,4-d]pyrimidine core demonstrated broad-spectrum cell growth inhibition against various cancer cell lines. rsc.org

c-Src Kinase:

The pyrazolo[3,4-d]pyrimidine framework has also been optimized for the inhibition of c-Src, a non-receptor tyrosine kinase implicated in cancer. An optimization study led to the identification of derivatives with nanomolar inhibitory constants (Ki) against c-Src and significant antiproliferative activity on the SH-SY5Y neuroblastoma cell line. nih.gov

Cyclin-Dependent Kinases (CDKs):

Derivatives of pyrazolo[3,4-d]pyrimidine have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. rsc.orgnih.gov In one study, a series of pyrazolo[3,4-d]pyrimidine and related pyrazolo[4,3-e] nih.govnih.govrsc.orgtriazolo[1,5-c]pyrimidine derivatives were synthesized and evaluated as novel CDK2 inhibitors. rsc.orgnih.gov Certain thioglycoside derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold showed potent cytotoxic activities against various cancer cell lines and significant inhibitory activity against CDK2/cyclin A2. rsc.orgnih.gov

The following table summarizes the inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines, as reported in a study by Nassar et al. (2022). rsc.org

CompoundMCF-7 IC50 (nM)HCT-116 IC50 (nM)HepG-2 IC50 (nM)
Compound 1445648
Compound 1546748
Sorafenib (Reference)14417619

Ligand Efficiency and Selectivity Considerations

Selectivity is crucial for minimizing off-target effects and associated toxicities. In the context of kinase inhibitors, achieving selectivity can be challenging due to the conserved nature of the ATP binding site across the kinome. However, studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that selectivity can be achieved through careful structural modifications.

For example, a series of para-substituted 3-phenyl pyrazolopyrimidines were evaluated as inhibitors of Lck, a lymphocyte-specific protein tyrosine kinase. nih.gov The nature of the substitution at the para-position of the phenyl ring was found to significantly affect both the potency and the selectivity for Lck over other kinases such as Src, KDR, and Tie-2. nih.gov

In another study focusing on CDK inhibitors, certain pyrazolo[3,4-d]pyrimidine derivatives displayed potent dual activity against the examined cell lines and CDK2, suggesting a degree of target engagement. nih.gov However, comprehensive selectivity profiling across a broad panel of kinases is often necessary to fully characterize the selectivity of these compounds. The development of prodrugs for pyrazolo[3,4-d]pyrimidine derivatives has also been explored as a strategy to improve properties like aqueous solubility, which can indirectly influence bioavailability and, consequently, the effective concentration of the drug at the target site. nih.gov

The following table presents data on the cytotoxic activity of selected pyrazolo[3,4-d]pyrimidin-4-one derivatives against the MCF-7 cell line, as reported by Abdel-Aziz et al. (2014). nih.gov

CompoundMCF-7 IC50 (µM)
Compound 10e11
Compound 10d12
Doxorubicin (Reference)Not specified in the same format

Elucidation of Molecular and Cellular Mechanisms of Action

Enzyme Target Identification and Inhibition Profiles

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine core have been synthesized and optimized to target various enzymes, demonstrating a broad spectrum of inhibitory activities critical to cellular function and disease progression.

The pyrazolo[3,4-d]pyrimidine structure is a well-established scaffold for the development of Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial regulators of the cell cycle. rsc.org As a purine (B94841) bioisostere, it effectively occupies the ATP binding pocket of CDKs. rsc.org Research has demonstrated that derivatives of this scaffold possess significant inhibitory activity against CDK1 and CDK2. nih.govresearchwithrutgers.com

In one study, new sets of molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel compounds targeting CDK2. rsc.org Enzymatic assays revealed potent inhibitory activity against the CDK2/cyclin A2 complex for several derivatives. rsc.org Similarly, the related isomer, 1H-Pyrazolo[3,4-b]pyridine, has been shown to be a potent and selective inhibitor of CDK1/CDK2, capable of blocking cell cycle progression and inducing apoptosis. nih.govresearchwithrutgers.com The binding mode, confirmed by the solid-state structure of a derivative bound to CDK2, shows the inhibitor located at the ATP purine binding site, forming key hydrogen-bonding interactions with the backbone residue Leu83. nih.govresearchwithrutgers.com

Inhibition of CDK2 by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC₅₀ (μM)Reference
Compound 13CDK2/cyclin A20.081 ± 0.004 rsc.org
Compound 14CDK2/cyclin A20.057 ± 0.003 rsc.org
Compound 15CDK2/cyclin A20.119 ± 0.007 rsc.org
Sorafenib (Reference)CDK2/cyclin A20.184 ± 0.01 rsc.org

The 1H-pyrazolo[3,4-d]pyrimidine moiety is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov The scaffold serves as the heteroaromatic system that occupies the adenine (B156593) binding region within the ATP binding pocket of EGFR-TK. nih.govnih.gov Numerous studies have reported the design, synthesis, and evaluation of new derivatives with significant inhibitory activity against both wild-type EGFR (EGFR-WT) and its mutated forms, such as EGFR-T790M. nih.gov

For instance, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives showed potent anti-proliferative activities, with the most promising compound, 12b, exhibiting an IC₅₀ value of 0.016 µM against EGFR-WT and 0.236 µM against the mutant EGFR-T790M. nih.gov Mechanistic studies confirmed that such compounds can induce cell cycle arrest at the S and G2/M phases and promote apoptosis. nih.gov Molecular docking studies have further elucidated the binding mode, revealing that the pyrazole (B372694) ring's nitrogen atom can form a crucial hydrogen bond with the key amino acid residue Met793, while the pyrimidine (B1678525) ring engages in hydrophobic interactions with residues like Leu718 and Gly796. nih.gov

Inhibition of EGFR by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC₅₀ (μM)Reference
Compound 4EGFR-TK0.054 nih.gov
Compound 15EGFR-TK0.135 nih.gov
Compound 16EGFR-TK0.034 nih.gov
Compound 12bEGFR-WT0.016 nih.gov
Compound 12bEGFR-T790M0.236 nih.gov

Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of Src, a non-receptor tyrosine kinase whose hyperactivation is linked to aberrant signaling in numerous cancers. researchgate.net These compounds have been shown to bind the ATP pocket of the Src kinase, leading to antiproliferative and proapoptotic effects in a wide range of carcinoma cells. A lead optimization study focusing on this scaffold led to the discovery of compound SI388, which was identified as a potent Src inhibitor. In glioblastoma cellular models with aberrant Src activation, SI388 was found to significantly inhibit the kinase, which in turn hampered cell viability and tumorigenicity. Notably, the compound also enhanced the cancer cells' sensitivity to ionizing radiation.

The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold extends to a wide array of other protein kinase targets.

VEGFR2: Several novel series of pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. One potent derivative, compound 12b, exhibited an IC₅₀ value of 0.063 µM against VEGFR-2. rsc.orgnih.gov Another study identified compound 33 as a potent multi-kinase inhibitor of both FLT3 and VEGFR2. nih.govresearchgate.net

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), and pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent FLT3 inhibitors. nih.gov These compounds are designed to interact with the hinge region of the kinase, with some derivatives showing GI₅₀ values in the low micromolar range against various cancer cell lines. nih.gov Compound 33 was shown to potently inhibit FLT3 and lead to complete tumor regression in a mouse xenograft model. nih.govresearchgate.net

m-TOR: The mammalian target of rapamycin (B549165) (mTOR) is another key kinase that has been successfully targeted by this scaffold. A series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines were developed as highly potent and selective ATP-competitive inhibitors of mTOR. acs.orgnih.gov Optimization of substituents led to compounds with subnanomolar IC₅₀ values against mTOR and over 1000-fold selectivity against the related kinase PI3K-α. acs.orgnih.gov

JAK: Selective Janus Kinase 3 (JAK3) inhibitors are sought for treating autoimmune disorders. A series of pyrazolopyrimidine derivatives were identified as potent JAK3 inhibitors that exploit a unique cysteine residue (Cys909) in the kinase domain. The most active compound, 13t, displayed an exceptionally potent IC₅₀ of 0.1 nM and exhibited high selectivity for JAK3. nih.gov

BTK: The pyrazolo[3,4-d]pyrimidine core is the foundational scaffold for ibrutinib (B1684441), a well-known irreversible inhibitor of Bruton's tyrosine kinase (BTK). nih.govnih.gov Research has continued to explore this scaffold, leading to new derivatives with potent BTK inhibitory activity. nih.gov For example, compound 13, featuring a diphenyl sulfone group, showed inhibitory activity against BTK equivalent to ibrutinib (IC₅₀ = 9.1 nM). nih.gov

TRAP1: TNF Receptor Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein and a paralog of Hsp90 that is implicated in tumorigenesis. nih.govresearchgate.net A series of pyrazolo[3,4-d]pyrimidine derivatives have been reported as mitochondria-permeable TRAP1 inhibitors. nih.govresearchgate.net X-ray crystallography confirmed that these compounds interact with the ATP binding pocket of the TRAP1 protein. nih.gov

GSK: A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones were discovered as novel inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov Structure-activity relationship studies led to the development of GSK-3 inhibitors with potencies in the low nanomolar range. nih.gov

5-lipoxygenase: The pyrazolo[3,4-d]pyrimidine bicycle has been noted for its potential to inhibit 5-lipoxygenase enzymes, which are involved in inflammatory pathways. rsc.org

Inhibition of Various Kinases by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC₅₀Reference
Compound 12bVEGFR-20.063 ± 0.003 μM rsc.orgnih.gov
Compound II-1VEGFR-2 (on HepG2 cells)5.90 ± 0.05 μM tandfonline.com
Compound 13tJAK30.1 nM nih.gov
Compound 13BTK9.1 nM nih.gov

Currently, there is limited specific information in the reviewed literature detailing the direct inhibition of urokinase-type plasminogen activator (uPA) by derivatives of the 1H-pyrazolo[3,4-d]pyrimidine-4-thiol scaffold. Research has predominantly focused on its role as a kinase inhibitor.

Nucleic Acid Interaction Mechanisms

Beyond enzyme inhibition, the pyrazolo[3,4-d]pyrimidine core has been incorporated into synthetic nucleic acids to modulate their structural and functional properties. Since the 1950s, purine analogs have been investigated as inhibitors of nucleic acid metabolism. unist.ac.kr

More recent research has focused on synthesizing oligonucleotides containing pyrazolo[3,4-d]pyrimidine nucleosides, specifically 1-(2-Deoxy-β-d-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamine (an 8-aza-7-deazapurine analog). tandfonline.com The incorporation of these modified nucleosides has been shown to enhance the thermal stability of DNA duplexes compared to those containing the natural nucleoside deoxyadenosine (B7792050) (dA). tandfonline.com A particularly noteworthy finding is that a 7-bromo derivative of this pyrazolo[3,4-d]pyrimidine nucleoside, when paired opposite a thymine (B56734) (dT), forms a base pair with stability comparable to that of a natural guanine-cytosine (dG-dC) pair. tandfonline.com This effectively harmonizes the stability of the DNA duplex, making its melting temperature less dependent on the GC-content while maintaining sequence specificity. tandfonline.com Furthermore, these modified pyrazolo[3,4-d]pyrimidine nucleosides exhibit a significantly more stable N-glycosylic bond compared to other purine analogs, which is an advantageous property for therapeutic and diagnostic applications. tandfonline.com

DNA Topoisomerase Inhibition

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine class have been identified as inhibitors of human DNA topoisomerase IIα (htIIα), an essential enzyme for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. Certain monosubstituted 9H-purine compounds and a novel class of 1H-pyrazolo mdpi.comnih.govpyrimidines were discovered as htIIα inhibitors through a two-stage virtual screening process that combined structure-based pharmacophores and molecular docking. mdpi.com These compounds were demonstrated to inhibit the DNA decatenation activity mediated by htIIα. mdpi.com Further biophysical analysis using surface plasmon resonance (SPR) confirmed that these pyrazolopyrimidine derivatives directly bind to the ATPase domain of htIIα. mdpi.com

More recent molecular docking studies have reinforced these findings, suggesting that the antiproliferative activity of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives (specifically compounds designated P1 and P2) can be attributed to the number and type of intermolecular hydrogen bonds formed with DNA topoisomerase. mdpi.com This interaction with a key enzyme in DNA replication highlights a primary mechanism for the cytotoxic effects of this class of compounds.

DNA Intercalation Studies

In addition to enzyme inhibition, some derivatives of the broader pyrimidine family have been shown to interact directly with DNA. While the primary mechanism for many pyrazolo[3,4-d]pyrimidines is enzyme inhibition, studies on related hybrid 4,6-dihydrazone pyrimidine derivatives indicate a more direct interaction with the DNA molecule itself. nih.gov

Spectroscopic analyses, including UV/Vis and circular dichroism (CD), alongside molecular docking, have been employed to elucidate the nature of this binding. nih.gov The results for certain dihydrazone pyrimidine derivatives revealed that their interaction with DNA is a combination of groove binding and partial intercalation. nih.gov The binding constants (Kb) for these compounds were calculated to be in the range of 7.75 × 105 M−1 to 9.18 × 105 M−1, which is consistent with an intercalative binding mode. nih.gov This dual mechanism suggests a multifaceted approach to disrupting DNA structure and function. Other studies have also confirmed a high binding affinity of certain pyrazolo[3,4-d]pyrimidine derivatives to DNA. researchgate.net

Cellular Level Modulations

The molecular interactions of 1H-pyrazolo[3,4-d]pyrimidine derivatives translate into significant modulations of cellular processes, including the regulation of the cell cycle, the induction of programmed cell death (apoptosis), and the attenuation of inflammatory pathways.

A prominent cellular effect of 1H-pyrazolo[3,4-d]pyrimidine compounds is the disruption of the normal cell cycle, a key strategy in cancer therapy. Flow cytometry analyses have provided detailed insights into how these compounds halt cell proliferation.

For instance, a derivative known as compound 12b, when applied to A549 lung cancer cells, was found to arrest the cell cycle at the S and G2/M phases. nih.gov This treatment led to a significant decrease in the percentage of cells in the G1 phase and a corresponding accumulation of cells in the S and G2/M phases. nih.gov Similarly, another pyrazolo[3,4-d]pyrimidine derivative, compound 14, induced a significant alteration in the cell cycle of HCT-116 colorectal carcinoma cells, causing an arrest at the G0-G1 stage. nih.govhmdb.ca Other studies have also demonstrated the ability of pyrazolo[3,4-d]pyrimidine compounds to induce cell cycle arrest in various lymphoid and myeloid cell lines. mdpi.com

Table 1: Effect of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives on Cell Cycle Progression

Beyond halting cell proliferation, 1H-pyrazolo[3,4-d]pyrimidine derivatives are potent inducers of apoptosis. This programmed cell death is a critical endpoint for anti-cancer therapies. The induction of apoptosis is often mediated by the modulation of key regulatory proteins, particularly the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2.

Treatment of A549 cells with compound 12b resulted in a remarkable 8.8-fold increase in the BAX/Bcl-2 ratio. nih.gov This was achieved through a 3.3-fold increase in the expression of the BAX gene and a 2.5-fold decrease in the expression of the Bcl-2 gene. nih.gov Annexin V-FITC apoptosis assays confirmed this, showing a significant increase in both early and late apoptotic cell populations. nih.gov Other derivatives, such as compound 14 and ZMF-10, have also been documented to be effective inducers of apoptosis in cancer cells. nih.govhmdb.canih.gov

Table 2: Modulation of Apoptotic Biomarkers by 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is also a foundation for compounds with significant anti-inflammatory properties. These effects are largely mediated through the inhibition of key inflammatory signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is downstream of Toll-like receptor 4 (TLR4).

A novel pyrazolo[3,4-d]pyrimidine derivative, KKC080096, was found to exert potent anti-inflammatory effects in microglial cells. nih.govnih.gov It effectively suppressed the production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) in cells challenged with lipopolysaccharide (LPS), a potent activator of TLR4. nih.govnih.gov Mechanistically, KKC080096 inhibited the phosphorylation of IKK and MAP kinases, including p38, JNK, and ERK. nih.govnih.gov Furthermore, it promoted a shift towards an anti-inflammatory state by upregulating markers such as Arg1, YM1, and IL-10. nih.govnih.gov

Other studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidine derivatives specifically as potent inhibitors of p38α MAP kinase, a key player in regulating the production of pro-inflammatory cytokines like TNF-α. ebi.ac.uk

Table 3: Anti-inflammatory Effects of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Table of Mentioned Compounds

Computational Chemistry Approaches in 1h Pyrazolo 3,4 D Pyrimidine 4 Thiol Research

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to understand how ligands, such as derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, interact with biological targets like proteins and enzymes.

Research on pyrazolo[3,4-d]pyrimidine derivatives has frequently employed molecular docking to elucidate their mechanism of action as inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, docking studies have been performed to investigate the binding of these compounds to the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and FMS-like tyrosine kinase 3 (FLT3). nih.govrsc.orgnih.gov

In one study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were docked against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the epidermal growth factor receptor. The results showed good binding affinities, with free binding energies ranging from -19.63 to -23.67 kcal/mol for EGFRWT. nih.govtandfonline.com The docking poses revealed that the pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine (B156593), fitting into the hinge region of the kinase domain and forming critical hydrogen bonds with key amino acid residues, such as Leu83 in CDK2. rsc.orgtandfonline.com These computational predictions are often correlated with in vitro biological activity, helping to rationalize the structure-activity relationships (SAR) observed. For example, compounds showing potent antiproliferative activity also demonstrated favorable binding interactions in docking simulations. mdpi.comnih.gov

Derivative ClassTarget ProteinKey InteractionBinding Energy (kcal/mol)Reference
1H-pyrazolo[3,4-d]pyrimidine derivativesEGFRWTInteraction with adenine binding region-19.63 to -23.67 nih.gov
1H-pyrazolo[3,4-d]pyrimidine derivativesEGFRT790MInteraction with adenine binding region-16.09 to -21.66 nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesCDK2Hydrogen bonding with Leu83Not specified rsc.org
Pyrazolo[3,4-d]pyrimidine derivativesDNA TopoisomeraseIntermolecular hydrogen bondingNot specified mdpi.com
Pyrazolo[3,4-d]pyrimidine derivativesFLT3Hydrogen bond with Cys694Not specified nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol research, DFT calculations, often using the B3LYP hybrid functional, are employed to determine optimized molecular geometries, electronic properties, and reaction energetics. mdpi.comresearchgate.net

DFT studies allow for the accurate modeling of geometrical parameters like bond lengths and angles, which show good correlation with experimental data obtained from X-ray crystallography. mdpi.com These calculations are also used to explore the energy landscapes of chemical reactions, for example, by modeling the transition states and energy barriers involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. rsc.org Furthermore, DFT is instrumental in studying tautomeric forms of these molecules, predicting their relative stabilities based on total energy calculations. researchgate.net

Quantum Chemical Descriptors (e.g., HOMO/LUMO energies)

Quantum chemical descriptors derived from DFT calculations provide valuable information about the reactivity and stability of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for assessing the chemical reactivity of a compound. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to be excited. scilit.com For various pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have shown that the HOMO is often localized on electron-rich portions of the molecule, while the LUMO is centered on electron-deficient areas, indicating that charge transfer occurs within the molecule upon excitation. researchgate.netresearchgate.net This information is vital for understanding potential reaction mechanisms and designing molecules with specific electronic properties.

CompoundMethodEHOMO (Hartree)ELUMO (Hartree)Energy Gap (Hartree)Reference
3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineB3LYP/6-31G Not SpecifiedNot Specified0.4036 researchgate.net
3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineHF/6-31GNot SpecifiedNot Specified0.3414 researchgate.net
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amineB3LYP/6-311G++(d,p)-6.2613 eV-0.8844 eV5.3769 eV irjweb.com

Spectroscopic Data Interpretation and Theoretical Calculations

Computational methods are frequently used to support the interpretation of experimental spectroscopic data. Theoretical calculations, primarily using DFT, can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated spectra with experimental results, researchers can confirm the molecular structure of newly synthesized compounds.

For pyrazolo[3,4-d]pyrimidine derivatives, theoretical IR spectra have been calculated and compared with experimental data to assign vibrational modes. scilit.com Similarly, the structures of these compounds are often elucidated using NMR spectroscopy in conjunction with DFT calculations. mdpi.comnih.gov For example, the IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine showed characteristic stretching bands for NH₂ and NH groups, which were consistent with its proposed structure. nih.gov This combination of theoretical and experimental approaches provides a robust framework for structural characterization.

Advanced Simulation Techniques (e.g., Molecular Dynamics)

While molecular docking provides a static picture of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes and the conformational changes that may occur.

For pyrazolo[3,4-d]pyrimidine derivatives, MD simulations have been used to validate the binding modes predicted by molecular docking. nih.govrsc.org By running simulations for several nanoseconds, researchers can assess the stability of the ligand in the binding pocket of a target protein. hilarispublisher.com Studies have shown that the complexes formed between pyrazolo[3,4-d]pyrimidine inhibitors and their target enzymes, such as O-acetyl-L-serine sulfhydrylase or FLT3, remain stable throughout the simulation, confirming the viability of the docked pose. nih.govhilarispublisher.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. This analysis is invaluable for understanding crystal packing and identifying key intermolecular contacts.

For various crystalline structures of pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld surface analysis has been performed to break down the complex network of intermolecular forces. mdpi.comnih.gov The analysis often reveals that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. scilit.comnih.goviucr.org For example, in the crystal structure of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, H···H contacts accounted for 48.2% of the Hirshfeld surface, while C···H/H···C and N···H/H···N contacts contributed 23.9% and 17.4%, respectively. scilit.comnih.gov In another derivative, 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid, H···O/O···H interactions were the most dominant, contributing 34.8%. nih.gov This detailed analysis helps in understanding the nature and strength of interactions that stabilize the crystal structure.

CompoundInteraction TypeContribution to Hirshfeld Surface (%)Reference
1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidineH···H47.0 iucr.org
H···N/N···H17.6 iucr.org
H···C/C···H17.0 iucr.org
3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidineH···H48.2 nih.gov
C···H/H···C23.9 nih.gov
N···H/H···N17.4 nih.gov
2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acidH···O/O···H34.8 nih.gov
H···N/N···H19.3 nih.gov
H···H18.1 nih.gov

Emerging Research Directions and Future Prospects of 1h Pyrazolo 3,4 D Pyrimidine 4 Thiol Analogs

Rational Design and Discovery of New Chemical Entities

The design of new 1H-pyrazolo[3,4-d]pyrimidine analogs is a highly rational process, guided by established pharmacophoric models and a strategy of bioisosteric replacement. nih.govmdpi.com The core 1H-pyrazolo[3,4-d]pyrimidine moiety itself is selected to occupy the adenine-binding region within the ATP-binding site of target kinases. nih.gov The nitrogen atoms within this heterocyclic system are crucial for forming key hydrogen bond interactions, which contributes significantly to the compound's potency. nih.gov

Structural modifications are systematically carried out at several key positions to optimize binding affinity, selectivity, and pharmacological properties. nih.gov This involves:

Bioisosteric Replacement: The pyrazolo[3,4-d]pyrimidine core is often used as a bioisostere for other heterocyclic systems, like the quinazoline (B50416) core found in first-generation EGFR inhibitors such as erlotinib (B232) and gefitinib. nih.gov

Hydrophobic Moiety Substitution: Different substituted phenyl or aliphatic groups are attached to the core. These groups are designed to occupy hydrophobic regions within the kinase binding pocket. nih.gov

Linker Modification: The linker connecting the core scaffold to other parts of the molecule is varied. Researchers have explored different linkers, including imino groups, hydrazone derivatives, and thiosemicarbazide (B42300) moieties, to fine-tune the molecule's orientation and interactions with the target protein. nih.gov

Scaffold Substitution: In some strategies, the core scaffold itself is modified. For instance, the indolinone scaffold of the multi-kinase inhibitor sunitinib (B231) has been replaced with a pyrazolo[3,4-d]pyrimidine core to generate novel derivatives. nih.gov

This rational, structure-based design approach allows for the creation of new chemical entities with potentially improved activity against specific or multiple targets. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While initially explored for their anticancer properties, the therapeutic potential of 1H-pyrazolo[3,4-d]pyrimidine analogs is expanding as researchers identify new biological targets. The primary application remains in oncology, with analogs being developed as inhibitors for a range of protein kinases implicated in cancer progression.

Key biological targets include:

Epidermal Growth Factor Receptor (EGFR): Many analogs are designed to inhibit both wild-type EGFR (EGFRWT) and its clinically relevant mutant forms, such as EGFRT790M, which confers resistance to some existing therapies. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis (the formation of new blood vessels that supply tumors), VEGFR-2 is a major target. nih.govnih.gov Some analogs have been developed as dual EGFR/VEGFR-2 inhibitors. nih.gov

Polo-Like Kinase 4 (PLK4): PLK4 is a critical regulator of centriole duplication during cell division. It is considered a promising synthetic lethality target in breast cancers that have an amplification of the TRIM37 gene. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is involved in cell cycle regulation, and its inhibition is a selective strategy for targeting tumor cells. rsc.org

Fms-Like Tyrosine Kinase 3 (FLT3): This kinase is a target in certain hematological malignancies, such as acute myeloid leukemia (AML). nih.gov

Topoisomerase II (Topo-II): Some pyrazolopyrimidine derivatives have been evaluated for their ability to inhibit this enzyme, which is essential for managing DNA topology during replication. nih.govmdpi.com

P-glycoprotein (P-gp): Certain analogs have been found to inhibit this efflux pump, which is notorious for causing multidrug resistance in cancer cells, thereby potentially resensitizing them to chemotherapy. rsc.org

The exploration of these targets indicates the broad potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents, including for lung, colon, and breast cancers, as well as AML. nih.govnih.govnih.govmdpi.com

Preclinical Assessment in Disease Models (In Vitro and In Vivo)

The efficacy of newly synthesized 1H-pyrazolo[3,4-d]pyrimidine analogs is rigorously tested in preclinical models.

In Vitro Assessment

In vitro studies are foundational for determining the biological activity of new compounds. Analogs are screened against panels of human cancer cell lines to measure their anti-proliferative activity, typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth). For example, compound 1a showed broad-spectrum activity, with a potent IC₅₀ of 2.24 µM against the A549 lung cancer cell line. mdpi.comresearchgate.net Another derivative, 12b , was identified as a highly promising agent with IC₅₀ values of 8.21 µM and 19.56 µM against A549 and HCT-116 (colon cancer) cells, respectively. nih.govnih.govresearchgate.net Some analogs exhibit exceptional potency, with GI₅₀ values in the nanomolar range against various cell lines. rsc.orgrsc.org

Beyond cytotoxicity, mechanistic studies are conducted. Flow cytometry analyses have revealed that active compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest at specific phases, such as the S or G2/M phase, preventing cancer cells from replicating. nih.govnih.govrsc.org For instance, compound 12b was found to be a good apoptotic inducer, causing an 8.8-fold increase in the BAX/Bcl-2 ratio, a key indicator of apoptosis. nih.govnih.gov

Enzymatic assays are used to confirm direct inhibition of the intended molecular targets. Compound 24j was shown to be a highly potent PLK4 inhibitor with an IC₅₀ of just 0.2 nM. nih.gov Similarly, another compound 12b demonstrated potent inhibition of VEGFR-2 with an IC₅₀ of 0.063 µM. nih.gov Thioglycoside derivatives 14 and 15 showed superior inhibitory activity against CDK2, with IC₅₀ values of 0.057 µM and 0.119 µM, respectively. rsc.org

Interactive Table 1: In Vitro Antiproliferative Activity of Selected Analogs

CompoundCell LineCancer TypeIC₅₀ (µM)Source
1aA549Lung2.24 mdpi.comresearchgate.net
1dMCF-7Breast1.74 mdpi.com
12bA549Lung8.21 nih.govnih.govresearchgate.net
HCT-116Colon19.56 nih.govnih.govresearchgate.net
Another 12bMDA-MB-468Breast3.343 nih.gov
T-47DBreast4.792 nih.gov
24jMCF-7Breast0.36 nih.gov
BT474Breast1.35 nih.gov
MDA-MB-231Breast2.88 nih.gov

Interactive Table 2: In Vitro Kinase Inhibitory Activity of Selected Analogs

CompoundTarget KinaseIC₅₀ (µM)Source
12bEGFRWT0.016 nih.govnih.govresearchgate.net
EGFRT790M0.236 nih.govnih.govresearchgate.net
Another 12bVEGFR-20.063 nih.gov
5iEGFRWT0.3 nih.gov
14CDK20.057 rsc.org
15CDK20.119 rsc.org
24jPLK40.0002 nih.gov
16EGFR0.034 rsc.org

In Vivo Assessment

Promising candidates from in vitro studies are advanced to in vivo disease models, typically using mice with xenografted human tumors. These studies are critical for evaluating a compound's efficacy and behavior in a whole-organism setting. In one notable study, the multikinase inhibitor 33 was evaluated in an MV4-11 (AML) xenograft mouse model. nih.gov The results were highly significant, showing that a once-daily dose led to complete tumor regression over an 18-day period, importantly, without causing obvious signs of toxicity in the animals. nih.gov This demonstrates the potential for developing potent and well-tolerated clinical candidates from this structural class.

Development of Hybrid Molecules and Conjugates

For example, researchers have created hybrids incorporating a triazole moiety, which were subsequently identified as multi-target inhibitors of EGFR, VEGFR-2, and Topo-II. mdpi.com Another innovative approach has been the synthesis of thioglycoside derivatives of the pyrazolo[3,4-d]pyrimidine core. rsc.org These sugar-containing conjugates, such as compounds 14 and 15 , showed excellent cytotoxic activities and were identified as potent CDK2 inhibitors. rsc.org The rationale behind using glycoside conjugates can include enhancing solubility and cell permeability, potentially targeting glucose transporters that are often overexpressed in cancer cells. This modular approach of creating hybrid molecules and conjugates opens up vast possibilities for developing next-generation therapeutics with novel mechanisms of action and improved efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrazolo[3,4-d]pyrimidine-4-thiol and its derivatives?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, this compound can be alkylated using iodomethane in DMF with potassium carbonate and tetra-nn-butylammonium bromide as a phase-transfer catalyst, yielding derivatives like 4-methylsulfanyl analogs (65% yield after 48 hours) . Alternative routes involve refluxing 5-aminopyrazole-4-carboxamides with aldehydes or carboxylic acids in the presence of acidic cesium salt nanocatalysts for eco-friendly synthesis .

Q. How is the crystal structure of this compound derivatives characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement are performed using SHELX software (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). Hydrogen atoms are modeled as riding atoms with defined bond lengths (e.g., C–H = 0.93–0.96 Å) and isotropic displacement parameters .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Use PPE: gloves, protective clothing, and goggles to avoid skin/eye contact .
  • Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks .
  • Toxicity Acute oral LDLo (mouse) = 200 mg/kg; nephrotoxicity and hepatotoxicity reported in rodents .
  • Waste disposal: Segregate and transfer to certified hazardous waste facilities .

Advanced Research Questions

Q. How do electrophilic substitution reactions proceed in pyrazolo[3,4-d]pyrimidine-4-thiol derivatives?

  • Methodology : Electrophilic substitution favors the C-3 position. Bromination with Br2_2 in acetic acid yields 3-bromo derivatives. Cyanation using pp-toluenesulfonyl cyanide (TSCN) in THF/NaH generates thiocyanate intermediates, which undergo nucleophilic displacement to form 4-pp-tosyl derivatives . Monitor reaction progress via TLC and characterize products by 1^1H NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .

Q. What strategies optimize the biological activity of pyrazolo[3,4-d]pyrimidine-4-thiol derivatives?

  • Methodology :

  • Anticancer agents : Introduce substituents like fluorobenzoyl groups to enhance BRAFV600E^{V600E}/VEGFR-2 dual inhibition. SAR studies show IC50_{50} values < 100 nM in kinase assays .
  • Antimicrobial agents : Modify the 4-thiol group with benzylsulfanyl or aryloxy groups. Derivatives exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .

Q. What advanced catalytic systems improve the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology : Preyssler nanoparticles (Cs12_{12}H2_2[NaP5_5W30_{30}O110_{110}]) enable green, high-yield condensations of 5-aminopyrazole-4-carboxamides with aldehydes. Advantages include recyclability (>5 cycles), short reaction times (2–4 hours), and solvent-free conditions .

Q. How are spectroscopic and computational methods used to resolve purity challenges?

  • Methodology :

  • HPLC : Monitor purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • DFT calculations : Predict NMR chemical shifts (e.g., GIAO method) and compare with experimental data to confirm regioselectivity in substituted derivatives .

Q. What pharmacological models validate the therapeutic potential of these compounds?

  • Methodology :

  • In vitro : Xanthine oxidase (XO) inhibition assays (e.g., IC50_{50} = 1.2 µM for 3-amino-6-(4-chloro-2-hydroxyphenyl) derivatives, comparable to allopurinol) .
  • In vivo : Murine xenograft models for antitumor activity (e.g., 40–60% tumor growth inhibition at 50 mg/kg doses) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.